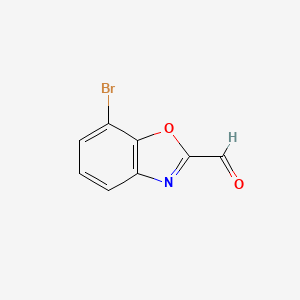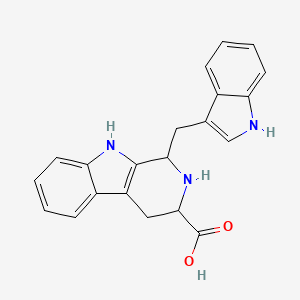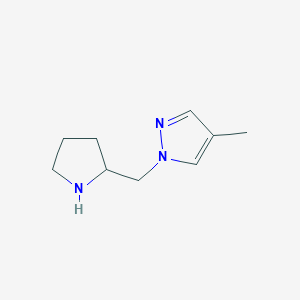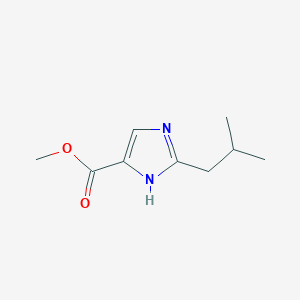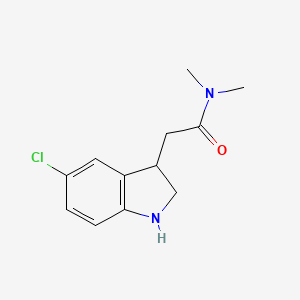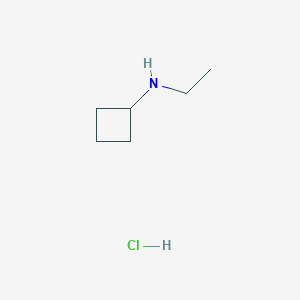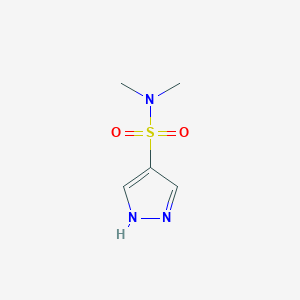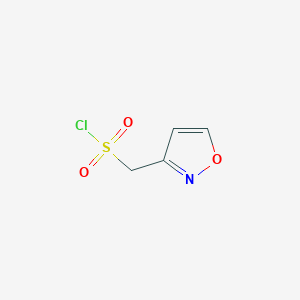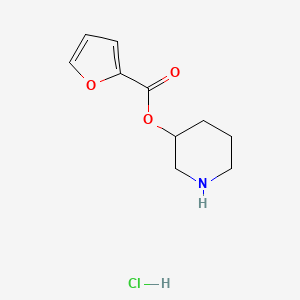
Chlorhydrate de 2-furoate de 3-pipéridinyle
Vue d'ensemble
Description
3-Piperidinyl 2-furoate hydrochloride: is a chemical compound that features a piperidine ring attached to a furoate ester, with the hydrochloride salt form enhancing its solubility in aqueous solutions
Applications De Recherche Scientifique
Chemistry: 3-Piperidinyl 2-furoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 3-Piperidinyl 2-furoate hydrochloride can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which include 3-piperidinyl 2-furoate hydrochloride, have a wide range of biological activities . They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-Piperidinyl 2-furoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Piperidinyl 2-furoate hydrochloride may interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 3-Piperidinyl 2-furoate hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 3-Piperidinyl 2-furoate hydrochloride can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 3-Piperidinyl 2-furoate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Piperidinyl 2-furoate hydrochloride in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy . Long-term studies have shown that 3-Piperidinyl 2-furoate hydrochloride can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure . These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Piperidinyl 2-furoate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 3-Piperidinyl 2-furoate hydrochloride is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
3-Piperidinyl 2-furoate hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may affect the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance . Additionally, 3-Piperidinyl 2-furoate hydrochloride can modulate the activity of enzymes involved in lipid metabolism, impacting the synthesis and degradation of fatty acids .
Transport and Distribution
The transport and distribution of 3-Piperidinyl 2-furoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, influencing its localization and accumulation within different cellular compartments . The interaction with transport proteins can also affect the distribution of other molecules, highlighting the importance of understanding the transport mechanisms of 3-Piperidinyl 2-furoate hydrochloride .
Subcellular Localization
The subcellular localization of 3-Piperidinyl 2-furoate hydrochloride plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-Piperidinyl 2-furoate hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl 2-furoate hydrochloride typically involves the esterification of 3-piperidinol with 2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Piperidinyl 2-furoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furoate ester group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furoate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated piperidine derivatives.
Substitution: Substituted furoate esters with various functional groups.
Comparaison Avec Des Composés Similaires
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Furoic acid: A furan ring with a carboxylic acid group.
Piperidinyl esters: Compounds containing a piperidine ring attached to various ester groups.
Uniqueness: 3-Piperidinyl 2-furoate hydrochloride is unique due to the combination of the piperidine ring and the furoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
piperidin-3-yl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-4-2-6-13-9)14-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDFQOZIOYYKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


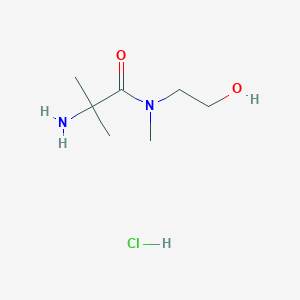
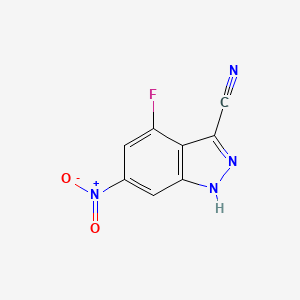
![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)
